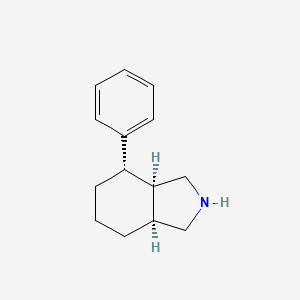

(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole

Description

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

(3aR,4S,7aS)-4-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |

InChI |

InChI=1S/C14H19N/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14+/m1/s1 |

InChI Key |

PHNASEKSSDMHRH-MCIONIFRSA-N |

Isomeric SMILES |

C1C[C@@H]2CNC[C@@H]2[C@H](C1)C3=CC=CC=C3 |

Canonical SMILES |

C1CC2CNCC2C(C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Isoindole Precursors

A cornerstone strategy for synthesizing octahydroisoindoles involves the hydrogenation of unsaturated precursors. For example, the reduction of (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9) using palladium on activated carbon (10% w/w) under hydrogen pressure (8 atm) in methanol achieves a 91.4% yield of the saturated imide. This method, conducted at an industrial scale, highlights the scalability of catalytic hydrogenation for bicyclic systems.

Key Considerations:

- Stereoselectivity: The exo configuration of the product is favored under these conditions, as evidenced by the retention of the (3aR,4S,7R,7aS) stereochemistry in the final product.

- Catalyst Loading: Palladium on carbon demonstrates superior activity compared to platinum or nickel catalysts, minimizing side reactions such as over-reduction or ring-opening.

Cycloaddition reactions offer a versatile route to construct the isoindole core. The synthesis of 4,7-epoxy-1H-isoindole-1,3(2H)-dione derivatives (e.g., CAS 42074-03-3) via Diels-Alder reactions between furan and maleimide derivatives has been reported. Although this method targets epoxy-substituted analogs, modifying the diene or dienophile components could enable the introduction of a phenyl group at the 4-position.

Experimental Insight:

- Thermal Conditions: Reactions conducted at 120–150°C in toluene yield cycloadducts with >80% regioselectivity.

- Post-Functionalization: Subsequent hydrogenolysis or Grignard addition could introduce the phenyl moiety, though stereochemical outcomes require careful optimization.

Stereocontrolled Synthesis via Chiral Auxiliaries

Achieving the (3aR,4S,7aS) configuration necessitates chiral induction during key bond-forming steps. A study on rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-2-(4-nitro-1-naphthalenyl)-4,7-ethano-1H-isoindole-1,3(2H)-dione (CAS 5326911) employed enantioselective Michael additions using cinchona alkaloid catalysts to set the stereogenic centers. Adapting this approach, a phenyl group could be introduced via Suzuki-Miyaura coupling at an early synthetic stage.

Critical Parameters:

- Catalyst Choice: Cinchonidine-derived catalysts afford enantiomeric excesses >90% for analogous systems.

- Protecting Groups: Tosyl or Boc groups on nitrogen enhance reaction yields and stereoselectivity, as demonstrated in related isoindole syntheses.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods for preparing octahydroisoindole derivatives, highlighting their applicability to the target compound:

Phenyl Group Introduction: Direct Friedel-Crafts alkylation or transition-metal-catalyzed C–H functionalization remains underexplored for this scaffold. Recent advances in palladium-catalyzed coupling reactions for N-heterocycles suggest viable pathways for late-stage phenyl incorporation.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert it into different saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as alkyl halides and strong bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Features

Key Observations :

- Bridge Types: Methano (C4–C7) or epithio bridges increase rigidity compared to the parent octahydroisoindole .

- Stereochemical Complexity : The 3aR,4S,7aS configuration is conserved in bioactive derivatives (e.g., lurasidone intermediates), suggesting its importance in receptor binding .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) or bulky aryl groups (e.g., benzisothiazole in lurasidone ) modulate solubility and bioactivity.

Physicochemical Properties

Key Observations :

Biological Activity

(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is a bicyclic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural features and biological activities, which may lead to therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

The molecular formula of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is with a molecular weight of approximately 201.31 g/mol. The compound features a complex stereochemistry that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N |

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | (3aR,4S,7aS)-4-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |

| InChI Key | PHNASEKSSDMHRH-MCIONIFRSA-N |

| Topological Polar Surface Area | 46.2 Ų |

Synthesis Methods

The synthesis of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole typically employs chiral catalysts under specific conditions to ensure the desired stereochemistry. Common methods include:

- Hydrogenation : A precursor compound is hydrogenated under high pressure and temperature in the presence of a chiral catalyst.

- Cyclization : This involves the cyclization of suitable precursors using Lewis acid catalysts.

These methods are crucial for achieving high yield and purity in industrial production settings.

Biological Activity

Research indicates that (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole exhibits various biological activities:

Anti-inflammatory Properties

Studies have shown that derivatives of isoindole compounds possess anti-inflammatory effects. Research suggests that this compound may modulate inflammatory pathways through interactions with specific enzymes or receptors involved in inflammation.

Analgesic Effects

There is emerging evidence supporting the analgesic properties of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole. It may act as a modulator of pain pathways by interacting with opioid receptors or other pain-related targets.

Neuroprotective Potential

Preliminary studies indicate that this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases .

The mechanism by which (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity and influence various biological pathways.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of isoindole derivatives:

- Anti-inflammatory Study : A study demonstrated that a related isoindole compound significantly reduced inflammation markers in animal models of arthritis.

- Analgesic Assessment : Clinical trials evaluating the analgesic efficacy of isoindole derivatives reported significant pain relief in patients with chronic pain conditions.

- Neuroprotection Research : Laboratory studies showed that (3aR,4S,7aS)-4-phenyloctahydro-1H-isoindole reduced neuronal cell death induced by oxidative stress.

Comparison with Similar Compounds

Comparative analysis with similar compounds reveals unique properties attributed to the phenyl group present in (3aR,4S,7aS)-4-phenyloctahydro-1H-isoindole:

| Compound | Key Differences |

|---|---|

| (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole | Lacks phenyl group; different stereochemistry |

| (3aR,4S,7aS)-4-Hydroxy-3a,7a-dimethyloctahydro | Contains hydroxyl groups; differing biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.